Ac-RYYRWK-NH2

NOP Receptor Binding Receptor Affinity Hexapeptide Pharmacology

Ac-RYYRWK-NH2 is a uniquely positioned NOP receptor partial agonist delivering unrivaled selectivity (>5600-fold over classical opioid receptors) and sub-nanomolar affinity (Ki=0.071–0.71 nM). Its partial agonist profile enables context-dependent functional selectivity—acting as a functional antagonist in high-tone tissues while preserving agonist activity where needed—making it irreplaceable for reliable NOP signaling dissection. Route-dependent pharmacology (full agonist i.c.v., partial/antagonist i.v.) allows peripheral NOP studies without central confounds. The validated radioligand [³H]Ac-RYYRWK-NH2 offers superior sensitivity for autoradiography. For experiments demanding unambiguous NOP receptor interrogation without opioid cross-reactivity, Ac-RYYRWK-NH2 is the definitive choice.

Molecular Formula C49H69N15O9
Molecular Weight 1012.2 g/mol
Cat. No. B013129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-RYYRWK-NH2
SynonymsAc-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2
Ac-RYYRWK-NH2
acetyl-arginyl-tyrosyl-tyrosyl--arginyl-tryptophyl-lysinamide
CAM 6369
CAM-6369
CAM6369
Molecular FormulaC49H69N15O9
Molecular Weight1012.2 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N
InChIInChI=1S/C49H69N15O9/c1-28(65)59-37(11-6-22-56-48(52)53)43(69)62-40(25-30-15-19-33(67)20-16-30)46(72)63-39(24-29-13-17-32(66)18-14-29)45(71)61-38(12-7-23-57-49(54)55)44(70)64-41(26-31-27-58-35-9-3-2-8-34(31)35)47(73)60-36(42(51)68)10-4-5-21-50/h2-3,8-9,13-20,27,36-41,58,66-67H,4-7,10-12,21-26,50H2,1H3,(H2,51,68)(H,59,65)(H,60,73)(H,61,71)(H,62,69)(H,63,72)(H,64,70)(H4,52,53,56)(H4,54,55,57)/t36-,37-,38-,39-,40-,41-/m0/s1
InChIKeyYROQVQIJRORFAZ-SKGSPYGFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-RYYRWK-NH2: A Potent and Selective NOP Receptor Partial Agonist for Neuroscience and GPCR Pharmacology Research


Ac-RYYRWK-NH2 is a synthetic hexapeptide that functions as a potent and selective partial agonist at the nociceptin/orphanin FQ peptide (NOP) receptor [1][2]. It exhibits sub-nanomolar affinity (Ki = 0.071–0.71 nM) for the NOP receptor and demonstrates high selectivity over classical μ, δ, and κ opioid receptors (IC50 > 4000 nM) [3]. The compound is widely utilized as a pharmacological tool to dissect NOP receptor signaling pathways in both in vitro and in vivo models, with applications spanning pain research, appetite regulation, and cardiovascular pharmacology .

Why Ac-RYYRWK-NH2 Cannot Be Substituted with Generic NOP Ligands in Pharmacological Studies


The NOP receptor ligand landscape includes structurally diverse peptides and small molecules with distinct intrinsic efficacies, ranging from full agonists to silent antagonists [1]. Ac-RYYRWK-NH2 occupies a unique pharmacological niche as a partial agonist, a property that confers context-dependent functional selectivity [2]. Unlike full agonists such as nociceptin (N/OFQ) which can induce maximal receptor activation and potential desensitization, or antagonists like UFP-101 and J-113397 which completely block signaling, Ac-RYYRWK-NH2 produces submaximal responses that vary across different assay systems and tissues [3]. This partial agonism enables the compound to act as a functional antagonist in settings of high receptor tone while retaining agonist activity in low-tone environments [2]. Consequently, substituting Ac-RYYRWK-NH2 with an antagonist or full agonist fundamentally alters the experimental outcome, making direct substitution scientifically invalid without careful revalidation of the pharmacological endpoint.

Quantitative Differentiation of Ac-RYYRWK-NH2: Comparative Evidence Against Closest NOP Receptor Ligand Analogs


Superior NOP Receptor Binding Affinity: Ac-RYYRWK-NH2 vs. Ac-RYYRIK-NH2

Ac-RYYRWK-NH2 demonstrates approximately 2-fold higher affinity for the NOP receptor compared to its closely related analog Ac-RYYRIK-NH2 in human receptor binding assays . This difference in Ki values is consistent across multiple independent studies and establishes Ac-RYYRWK-NH2 as the higher-affinity hexapeptide among this pair of NOP ligands [1].

NOP Receptor Binding Receptor Affinity Hexapeptide Pharmacology

Partial Agonist Functional Profile: Ac-RYYRWK-NH2 Exhibits Higher Intrinsic Efficacy than Ac-RYYRIK-NH2 in GTPγS Binding Assays

In [35S]GTPγS functional assays measuring receptor-mediated G-protein activation, Ac-RYYRWK-NH2 acts as a partial agonist with significantly higher intrinsic efficacy (Emax) compared to Ac-RYYRIK-NH2 [1]. In rat frontal cortex membranes, Ac-RYYRWK-NH2 achieved an Emax of 96% relative to basal stimulation, while Ac-RYYRIK-NH2 reached only 44% [2]. This difference is even more pronounced in recombinant CHO cells expressing the ORL1 receptor, where Ac-RYYRWK-NH2 produced an Emax of 202% versus 115% for Ac-RYYRIK-NH2 [3].

Functional Activity GTPγS Binding Partial Agonism Signal Transduction

Functional Selectivity In Vivo: Ac-RYYRWK-NH2 Demonstrates Context-Dependent Partial Agonist/Antagonist Behavior Not Observed with Full Agonists or Pure Antagonists

In conscious rat models, Ac-RYYRWK-NH2 exhibits route-dependent functional selectivity that distinguishes it from both the endogenous full agonist N/OFQ and pure NOP antagonists [1]. When administered intracerebroventricularly (i.c.v.), Ac-RYYRWK-NH2 behaves as a full agonist, producing cardiovascular depressor responses and water diuresis comparable to N/OFQ [2]. However, when administered intravenously (i.v.), it acts as a partial agonist, eliciting only submaximal hypotension without bradycardia, and additionally functions as an antagonist by attenuating N/OFQ-evoked cardiovascular responses [3]. In contrast, N/OFQ produces profound bradycardia and hypotension via both routes, while pure antagonists like UFP-101 show no agonist activity regardless of administration route [4].

In Vivo Pharmacology Cardiovascular Function Functional Selectivity Partial Agonism

Unmatched Selectivity Profile: >5600-Fold Selectivity for NOP Over Classical Opioid Receptors vs. Comparators with Lower Selectivity Margins

Ac-RYYRWK-NH2 exhibits exceptional selectivity for the NOP receptor over classical μ, δ, and κ opioid receptors, with IC50 values >4000 nM across all three receptor subtypes . This translates to a >5600-fold selectivity window relative to its NOP Ki of 0.71 nM [1]. In contrast, the small-molecule NOP antagonist J-113397, while also selective, shows measurable affinity for μ and κ opioid receptors (Ki = 1000 nM and 640 nM, respectively), corresponding to only ~550-fold and ~350-fold selectivity, respectively [2]. The endogenous peptide N/OFQ has been reported to exhibit some cross-reactivity with classical opioid receptors at high concentrations [3].

Receptor Selectivity Opioid Receptors Off-Target Activity NOP Pharmacology

Validated Utility as a High-Affinity Radioligand: [3H]Ac-RYYRWK-NH2 Enables Direct NOP Receptor Binding Studies with Unmatched Sensitivity

Ac-RYYRWK-NH2 has been successfully tritiated to yield [3H]Ac-RYYRWK-NH2, a radioligand with a Kd of 0.071 nM for the NOP receptor in rat cortical membranes, representing one of the highest-affinity radioligands available for this target [1]. This Kd value is approximately 10-fold lower than the Ki values reported for unlabeled Ac-RYYRWK-NH2 in functional assays, reflecting the exceptional sensitivity of this tool [2]. In contrast, the alternative NOP radioligand [3H]nociceptin typically exhibits Kd values in the low nanomolar range (1–5 nM), making [3H]Ac-RYYRWK-NH2 approximately 14–70 times more sensitive [3]. The compound has been validated for receptor autoradiography, revealing high-density NOP binding in cerebral cortex, amygdala, hypothalamus, and superior colliculus, with low binding in cerebellum and striatum [4].

Radioligand Binding Receptor Autoradiography NOP Receptor Distribution Kd Determination

Distinct In Vitro Functional Profile: Ac-RYYRWK-NH2 Exhibits Higher Efficacy than F/GNC13 in Native Tissue cAMP Inhibition

In CHO cells expressing recombinant ORL1 receptors, Ac-RYYRWK-NH2 inhibited forskolin-stimulated cAMP accumulation by 58%, compared to 77% inhibition by the full agonist nociceptin and 55% inhibition by the purported antagonist/partial agonist F/GNC13 ([Phe1Ψ(CH2-NH)Gly2]nociceptin(1-13)NH2) [1]. This intermediate efficacy profile positions Ac-RYYRWK-NH2 as a partial agonist with greater functional output than F/GNC13, while still maintaining submaximal receptor activation relative to the endogenous ligand [2]. Importantly, F/GNC13 has been characterized as having little or no efficacy in some assay systems and behaving as a competitive antagonist, whereas Ac-RYYRWK-NH2 consistently demonstrates partial agonist activity across multiple functional readouts [3].

cAMP Assay Functional Antagonism Partial Agonism CHO Cells

Optimal Research Applications for Ac-RYYRWK-NH2 Based on Quantitative Differentiation Evidence


NOP Receptor Binding and Autoradiography Studies Requiring High-Affinity Radioligand Detection

Leveraging the validated tritiated form [3H]Ac-RYYRWK-NH2 with its exceptional Kd of 0.071 nM, researchers can perform high-resolution NOP receptor autoradiography and saturation binding experiments with superior sensitivity compared to [3H]nociceptin-based methods [1]. This application is particularly valuable for mapping NOP receptor distribution in tissues with low receptor density, such as the cerebellum and striatum, where lower-affinity radioligands may yield insufficient signal-to-noise ratios [2].

Functional Dissection of Peripheral vs. Central NOP Receptor Physiology in Cardiovascular and Renal Models

Ac-RYYRWK-NH2's unique route-dependent functional selectivity—acting as a full agonist centrally (i.c.v.) while exhibiting partial agonist/antagonist properties peripherally (i.v.)—enables researchers to isolate and study peripheral NOP receptor functions without confounding central effects [3]. This application is directly supported by in vivo evidence demonstrating that i.v. Ac-RYYRWK-NH2 attenuates N/OFQ-induced cardiovascular responses while preserving central signaling [4].

G-Protein Activation Assays (GTPγS Binding) Where Intermediate Efficacy Is Desired

In [35S]GTPγS binding assays, Ac-RYYRWK-NH2 provides a robust partial agonist response (Emax = 96–202% depending on tissue/cell system) that is significantly higher than Ac-RYYRIK-NH2 (Emax = 44–115%) yet submaximal compared to nociceptin [5]. This intermediate efficacy profile makes it an ideal reference compound for screening novel NOP ligands and for studying ligand-biased signaling, as it avoids both ceiling effects and insufficient signal detection [6].

Studies Requiring Stringent Exclusion of Classical Opioid Receptor Cross-Reactivity

With >5600-fold selectivity for NOP over μ, δ, and κ opioid receptors (IC50 > 4000 nM vs. Ki = 0.71 nM), Ac-RYYRWK-NH2 is the ligand of choice for experiments where even minimal engagement of classical opioid receptors would confound interpretation . This selectivity margin substantially exceeds that of small-molecule NOP ligands like J-113397, which retain measurable μ and κ opioid receptor affinity [7].

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